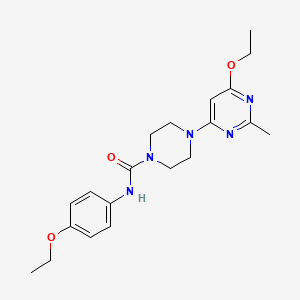

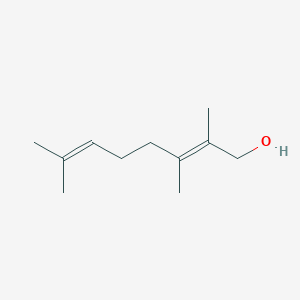

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EPPA is a piperazine derivative that has been shown to exhibit significant biological activity, making it an attractive candidate for further study.

Scientific Research Applications

Novel Compound Synthesis and Pharmacological Potential

Synthesis of Novel Compounds : A study described the synthesis of novel compounds derived from benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, showcasing the vast potential for creating new molecules with significant biological activities. These compounds were evaluated for their COX-1/COX-2 inhibition and exhibited promising analgesic and anti-inflammatory activities, highlighting their potential pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Estrogen Receptor Binding Affinity and Cytotoxic Activities : Another research effort synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, which were evaluated for their binding affinity to estrogen receptors and cytotoxic activities against cancer cell lines. Some compounds demonstrated superior anti-proliferative activities, suggesting their potential as cancer therapeutics (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Inhibitors of Soluble Epoxide Hydrolase : Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high throughput screening identified compounds with significant potency and selectivity, important for developing new treatments for diseases modulated by soluble epoxide hydrolase activity (Thalji et al., 2013).

Analgesic and Anti-Inflammatory Activities : The synthesis of new visnagen and khellin furochromone pyrimidine derivatives was reported, with some compounds displaying promising analgesic and anti-inflammatory activities. This highlights the therapeutic potential of such compounds in managing pain and inflammation (Abu‐Hashem & Youssef, 2011).

Antimicrobial Activity : A study focusing on 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) found that it selectively kills bacterial persisters tolerant to antibiotic treatment without affecting normal antibiotic-sensitive cells. This discovery opens new avenues for combating antibiotic resistance (Kim et al., 2011).

properties

IUPAC Name |

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c1-4-27-17-8-6-16(7-9-17)23-20(26)25-12-10-24(11-13-25)18-14-19(28-5-2)22-15(3)21-18/h6-9,14H,4-5,10-13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAVVDNBAQEAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2968988.png)

![3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2968996.png)

![2-Chloro-N-[oxolan-3-yl(phenyl)methyl]acetamide](/img/structure/B2968998.png)

![N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2968999.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969000.png)

![1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2969001.png)

![2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2969011.png)